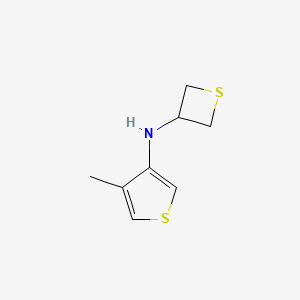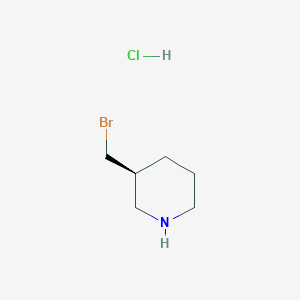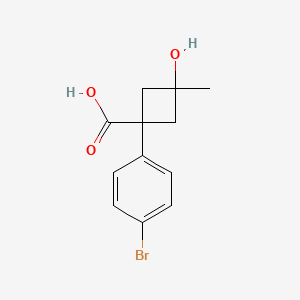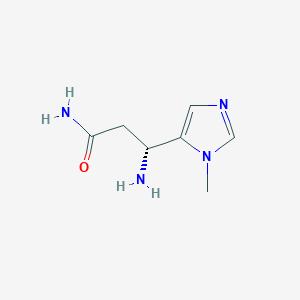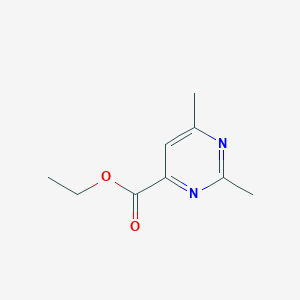amine](/img/structure/B13328599.png)
[(1-Methoxycycloheptyl)methyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methoxycycloheptyl)methylamine is an organic compound characterized by a cycloheptyl ring substituted with a methoxy group and a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycycloheptyl)methylamine typically involves the following steps:
Formation of 1-Methoxycycloheptanol: This can be achieved by the methoxylation of cycloheptanone using methanol in the presence of an acid catalyst.
Conversion to 1-Methoxycycloheptyl Chloride: The alcohol group in 1-methoxycycloheptanol is converted to a chloride using thionyl chloride or phosphorus trichloride.
Amination: The resulting 1-methoxycycloheptyl chloride is then reacted with methylamine to form (1-Methoxycycloheptyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxycycloheptyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反应分析
Types of Reactions
(1-Methoxycycloheptyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
(1-Methoxycycloheptyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Methoxycycloheptyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
(1-Methoxycyclohexyl)methylamine: Similar structure with a cyclohexyl ring instead of a cycloheptyl ring.
(1-Methoxycyclopentyl)methylamine: Similar structure with a cyclopentyl ring instead of a cycloheptyl ring.
(1-Methoxycyclooctyl)methylamine: Similar structure with a cyclooctyl ring instead of a cycloheptyl ring.
Uniqueness
(1-Methoxycycloheptyl)methylamine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger ring sizes
属性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC 名称 |
1-(1-methoxycycloheptyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-11-9-10(12-2)7-5-3-4-6-8-10/h11H,3-9H2,1-2H3 |
InChI 键 |
GSGZPIQTYYJXAJ-UHFFFAOYSA-N |
规范 SMILES |
CNCC1(CCCCCC1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13328527.png)
![2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13328534.png)
![4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13328541.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13328546.png)
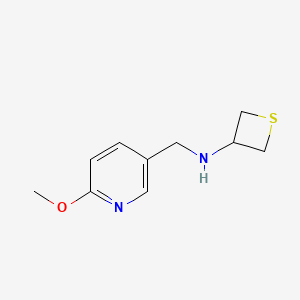
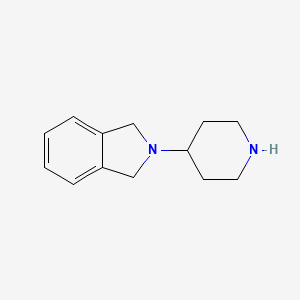
![5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile](/img/structure/B13328562.png)
![5-(Methoxycarbonyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13328570.png)
